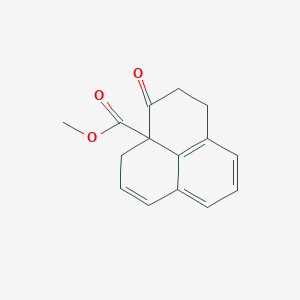![molecular formula C19H19FN4O B12591970 Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)- CAS No. 646450-62-6](/img/structure/B12591970.png)
Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)- is a derivative of quinazoline, a heterocyclic compound with significant biological activities. Quinazoline derivatives are known for their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The specific compound incorporates a pyridine ring and a pyrrolidine ring, which may contribute to its unique biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves several key steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: This method accelerates the reaction process and can be used to synthesize polysubstituted quinazoline derivatives.
Metal-mediated reaction: Transition metals like palladium and copper are often used to catalyze the formation of quinazoline derivatives.
Ultrasound-promoted reaction: This method uses ultrasonic waves to enhance reaction rates and yields.
Phase-transfer catalysis: This involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs scalable methods such as continuous flow synthesis and large-scale microwave reactors. These methods ensure high yields and purity while minimizing reaction times and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Quinazoline derivatives undergo various chemical reactions, including:
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazoline forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives .
Aplicaciones Científicas De Investigación
Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of quinazoline derivatives often involves the inhibition of specific enzymes or receptors. For example, some quinazoline derivatives act as tyrosine kinase inhibitors, blocking the signaling pathways involved in cancer cell proliferation . The molecular targets and pathways involved can vary depending on the specific functional groups present on the quinazoline core .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Pyrimidine: Shares structural similarities with quinazoline and exhibits comparable pharmacological properties.
Benzodiazepine: Contains a fused benzene and diazepine ring, similar to the quinazoline structure.
Uniqueness
Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)- is unique due to its specific functional groups, which may enhance its biological activity and selectivity compared to other quinazoline derivatives .
Propiedades
Número CAS |
646450-62-6 |
|---|---|
Fórmula molecular |
C19H19FN4O |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
7-[(2-fluoropyridin-3-yl)methoxy]-2-methyl-4-pyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C19H19FN4O/c1-13-22-17-11-15(25-12-14-5-4-8-21-18(14)20)6-7-16(17)19(23-13)24-9-2-3-10-24/h4-8,11H,2-3,9-10,12H2,1H3 |
Clave InChI |
QOYVDQPNGMAGHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2)OCC3=C(N=CC=C3)F)C(=N1)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)



![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)






![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)
